betamethasone 21-mesylate betamethasone 21-mesylate
Brand Name: Vulcanchem
CAS No.: 1881-66-9
VCID: VC0238802
InChI: InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1
SMILES:
Molecular Formula: C23H31FO7S
Molecular Weight: 470.6 g/mol

betamethasone 21-mesylate

CAS No.: 1881-66-9

Cat. No.: VC0238802

Molecular Formula: C23H31FO7S

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

betamethasone 21-mesylate - 1881-66-9

Specification

CAS No. 1881-66-9
Molecular Formula C23H31FO7S
Molecular Weight 470.6 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Standard InChI InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1
Standard InChI Key ATNWRUJPJUBMHC-DLCSVNPKSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C

Introduction

Chemical Identity and Properties

Betamethasone 21-mesylate is a methanesulfonate ester derivative of betamethasone, with the mesylate group attached at the C21 position of the betamethasone structure. This compound serves as a key intermediate in the synthesis pathway of several betamethasone-based pharmaceutical products.

Chemical Identifiers

The compound is characterized by the following identifiers:

ParameterValue
CAS Number1881-66-9
Molecular FormulaC₂₃H₃₁FO₇S
Molecular Weight470.6 g/mol
Systematic Name[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]methyl methanesulfonate

Source: CRS Laboratories identifies betamethasone 21-mesylate with the specific CAS number 1881-66-9 and catalogs it under part number CRSB2670 . This information is further corroborated by SynZeal's catalog, which lists it under catalog number SZ-B025078 .

Physical Properties

Betamethasone 21-mesylate typically presents as a white crystalline powder. The compound requires specific storage conditions for maintaining stability:

  • Recommended storage temperature: -20°C

  • Shipping temperature: Room temperature

The compound is structurally related to but distinct from betamethasone 17-propionate 21-mesylate, which has a different molecular formula (C₂₆H₃₅FO₈S) and higher molecular weight (526.61 g/mol) .

Synthetic Applications

Betamethasone 21-mesylate serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory steroidal medications.

Role in Betamethasone Sodium Phosphate Synthesis

One of the most significant applications of betamethasone 21-mesylate is in the synthesis of betamethasone sodium phosphate, an important anti-inflammatory steroidal active pharmaceutical ingredient. The synthetic pathway involves:

  • Mesylation of the hydroxyl group at the C21 position of betamethasone to form betamethasone 21-mesylate

  • Phosphorylation reaction of the mesylate derivative with potassium di-tert-butyl phosphate

  • Hydrolysis of the di-tert-butyl ester intermediate under mild acidic conditions

  • Final salification to yield betamethasone sodium phosphate

Synthetic Efficiency

The mesylation of betamethasone to form betamethasone 21-mesylate represents a critical step in various synthetic pathways. This conversion enables subsequent nucleophilic substitution reactions due to the mesylate group's excellent leaving group properties, making it particularly valuable in pharmaceutical synthesis .

Analytical Considerations

The analysis and quality assessment of betamethasone 21-mesylate require sophisticated analytical techniques to ensure purity and identity.

Differentiation from Similar Compounds

Differentiating betamethasone derivatives from closely related compounds (such as dexamethasone derivatives) often requires sophisticated analytical techniques. LC-MS has proven effective for such differentiations:

  • In positive ion mode, product ion ratios can differentiate betamethasone from dexamethasone in mixtures containing 20-80% of either analyte

  • In negative ion mode, the intensity of fragment 391 ([M-H]⁻) serves as a discriminating factor between the epimers

Importance in Pharmaceutical Research

Reference Standard Applications

Betamethasone 21-mesylate serves as an important reference standard in pharmaceutical research and development. It is particularly valuable for:

  • Quality control processes

  • Method validation

  • Impurity profiling

  • Analytical method development

Relation to Other Betamethasone Derivatives

Betamethasone 21-mesylate belongs to a family of betamethasone derivatives that include various ester forms and potential impurities. Understanding the relationships between these compounds is essential for pharmaceutical development and quality control:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Betamethasone 21-MesylateC₂₃H₃₁FO₇S470.61881-66-9
Betamethasone 17-Propionate 21-MesylateC₂₆H₃₅FO₈S526.6115423-80-0
21-Dehydro BetamethasoneC₂₂H₂₇FO₅390.561558-12-1
Betamethasone 17-ButyrateC₂₆H₃₅FO₆462.65534-14-5

This table illustrates the structural diversity within the betamethasone family and highlights the unique position of betamethasone 21-mesylate in this chemical space .

Regulatory and Development Considerations

Role in ANDA and DMF Filings

Betamethasone 21-mesylate reference standards are essential for pharmaceutical companies engaged in:

  • Abbreviated New Drug Application (ANDA) filings

  • Drug Master File (DMF) submissions

  • Quality control processes

  • Method development and validation

These reference standards ensure that pharmaceutical products meet the required quality specifications and regulatory requirements.

Manufacturing Considerations

The synthesis and quality control of betamethasone 21-mesylate must adhere to stringent manufacturing protocols:

  • Controlled reaction conditions for mesylation

  • Precise temperature control during synthesis

  • Thorough purification to achieve high purity (>95%)

  • Rigorous analytical testing for identity and purity confirmation

Future Research Directions

Current research indicates several promising directions for further investigation of betamethasone 21-mesylate:

  • Development of improved synthetic routes with higher yields and fewer by-products

  • Novel applications as an intermediate in the synthesis of other therapeutic steroids

  • Enhanced analytical methods for more precise characterization and impurity profiling

  • Structure-activity relationship studies to understand the influence of the mesylate group on pharmacological properties

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